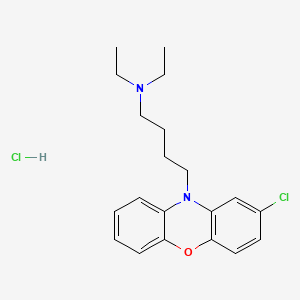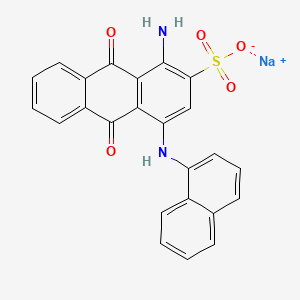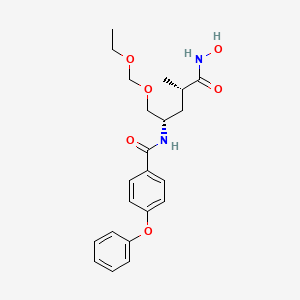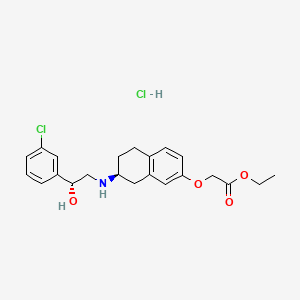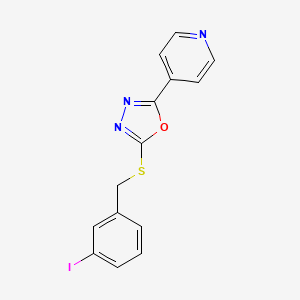
GSK-3beta Inhibitor II
Descripción general
Descripción
GSK-3beta Inhibitor II is a potent, selective, and orally active inhibitor of GSK-3beta . It is a cell-permeable, 3-hydroxychromone derived compound . GSK-3beta is a highly conserved multifunctional serine/threonine protein kinase widely expressed in many tissues . Abnormal regulation and expression of GSK-3beta is associated with an increased susceptibility towards bipolar disorder .
Molecular Structure Analysis
GSK-3beta Inhibitor II is a thiazole-containing urea compound . It interacts with critical binding elements in the GSK-3 substrate binding site .
Chemical Reactions Analysis
GSK-3beta Inhibitor II has shown to inhibit GSK-3beta with high potency . Inhibition is competitive with respect to ATP . It does not show any inhibitory effect on a panel of 15 other protein kinases, including AMPK and Akt .
Physical And Chemical Properties Analysis
GSK-3beta Inhibitor II is a cell-permeable compound . It has a molecular weight of 318.35 . It is soluble in DMSO .
Aplicaciones Científicas De Investigación
-
Cancer
- GSK-3beta inhibitors have been explored for their effects in cancer treatment . GSK-3beta regulates the Wnt/β-catenin pathway, which coordinates stemness through its TCF/LEF family of transcription factors by a gene expression program that suppresses differentiation in a subset of T cells .
- The outcomes of these studies have shown promise, with some GSK-3beta inhibitors demonstrating the ability to inhibit cancer cell growth and promote apoptosis .
-
Alzheimer’s Disease
- GSK-3beta inhibitors have been studied for their potential in treating Alzheimer’s disease . GSK-3beta has been involved in the process of neurodegenerative diseases, such as Alzheimer’s disease .
- In one study, double transgenic mice coexpressing human mutant APP and tau were treated with a novel non-ATP competitive GSK-3beta inhibitor, NP12 .
- The results of these studies have shown that inhibiting GSK-3beta can improve memory deficits and cognitive function of the aging mice model .
-
Parkinson’s Disease
- GSK-3beta inhibitors have also been implicated in the treatment of Parkinson’s disease . This is due to the role of GSK-3beta in various cell signaling pathways and the phosphorylation of various proteins .
- While research is still ongoing, some studies have shown promise in the use of GSK-3beta inhibitors in slowing the progression of Parkinson’s disease .
-
Inflammation
- GSK-3beta inhibitors have been studied for their anti-inflammatory effects . This is due to the role of GSK-3beta in various cell signaling pathways, including those involved in inflammation .
- Some studies have shown that GSK-3beta inhibitors can reduce inflammation, suggesting potential therapeutic applications in inflammatory diseases .
-
Type-II Diabetes
- GSK-3beta inhibitors have been implicated in the treatment of type-II diabetes . This is due to the role of GSK-3beta in hepatic glycolysis regulation .
- Some studies have shown that GSK-3beta inhibitors can improve insulin sensitivity and glucose tolerance, suggesting potential therapeutic applications in type-II diabetes .
-
Mood and Behavior Disorders
- GSK-3beta inhibitors have been studied for their potential in treating mood and behavior disorders . GSK-3beta has been involved in the process of neurodegenerative diseases, such as bipolar disorder .
- The results of these studies have shown that inhibiting GSK-3beta can improve mood and behavior disorders .
-
Autism and Cognitive Disabilities
- GSK-3beta inhibitors have been studied for their potential in treating autism and cognitive disabilities . GSK-3beta has been involved in the process of neurodegenerative diseases, such as autism and cognitive disabilities .
- The results of these studies have shown that inhibiting GSK-3beta can improve autism and cognitive disabilities .
-
Neurodegeneration and Brain Injury
- GSK-3beta inhibitors have been studied for their potential in treating neurodegeneration and brain injury . GSK-3beta has been involved in the process of neurodegenerative diseases, such as neurodegeneration and brain injury .
- The results of these studies have shown that inhibiting GSK-3beta can improve neurodegeneration and brain injury .
-
Pain
-
Aging
Safety And Hazards
Direcciones Futuras
GSK-3beta Inhibitor II has potential therapeutic applications in treating multiple pathological disorders such as cancer, Alzheimer’s disease, Parkinson’s disease, inflammation, type-II diabetes, and more . There is a great interest in developing potent and safe GSK-3 inhibitors in clinical practice . The development of substrate competitive inhibitors (SCIs) for other protein kinases is proposed .
Propiedades
IUPAC Name |
2-[(3-iodophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10IN3OS/c15-12-3-1-2-10(8-12)9-20-14-18-17-13(19-14)11-4-6-16-7-5-11/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHRPGSSSVYBRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)CSC2=NN=C(O2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10IN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424894 | |
| Record name | GSK-3 Inhibitor II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
GSK-3 Inhibitor II | |
CAS RN |
478482-75-6 | |
| Record name | GSK-3 Inhibitor II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



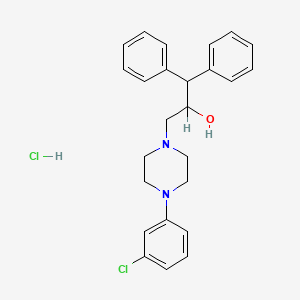
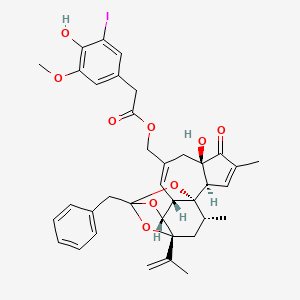
![3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1662939.png)
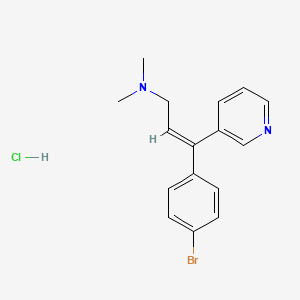
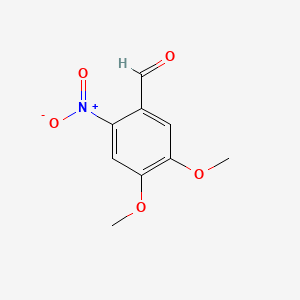
![7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylic acid](/img/structure/B1662943.png)
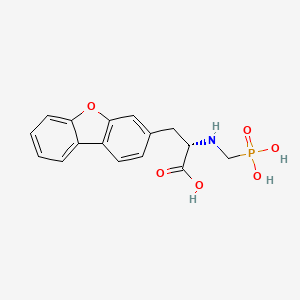
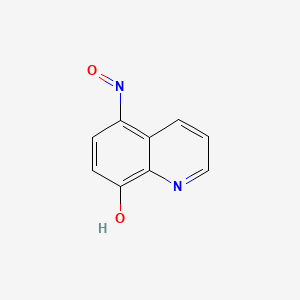
![[[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-phenylphosphoryl]benzene](/img/structure/B1662948.png)
